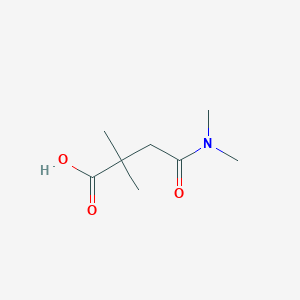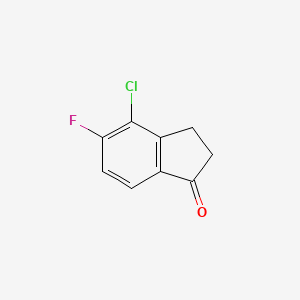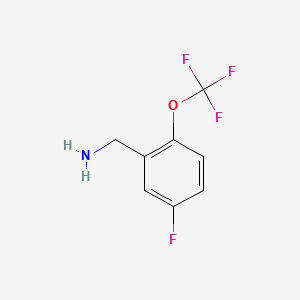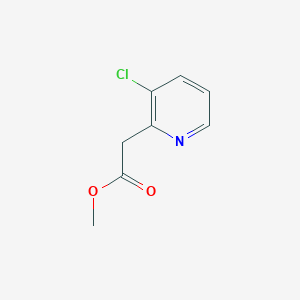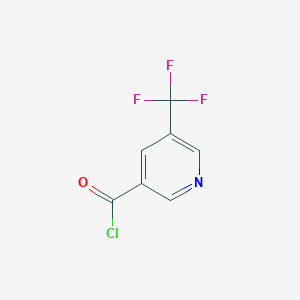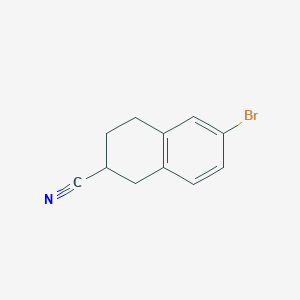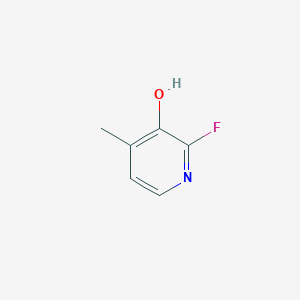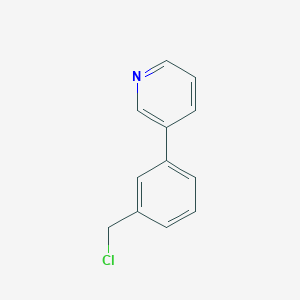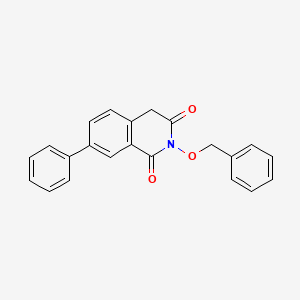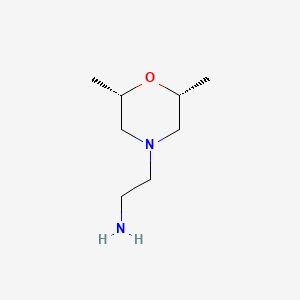
4-(2-Aminoethyl)-cis-2,6-dimethylmorpholine
説明
4-(2-Aminoethyl)morpholine is used as a ligand and reacts with nickel (II) nitrite to form trans-bis [4-(2-aminoethyl)morpholine]dinitronickel (II) . This compound belongs to the class of organic compounds known as phenethylamines .
Synthesis Analysis
The title compound, [CdBr2 (C6H14N2O)], was synthesized upon complexation of 4-(2-aminoethyl)morpholine and cadmium (II) bromide tetrahydrate at 303 K . Another synthesis method involves the reaction of hexachlorocyclotriphosphazene with 4-(2-aminoethyl) morpholine which is a primary amine was carried out in the presence of Trimethylamine in THF .
Molecular Structure Analysis
The molecular structure of the final compound was confirmed by mass spectrometry, FT-IR, 31P, 1H and 13C NMR spectroscopies . The structure and physical properties of amines depend on their classification .
Chemical Reactions Analysis
4-(2-Aminoethyl)aniline undergoes coupling with carbohydrates by reductive amination to yield modified carbohydrates . It has been used as a reagent in polycondensation reactions .
Physical And Chemical Properties Analysis
Amines typically have three bonds and one pair of lone pair electrons. This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees .
科学的研究の応用
Electrochemical Fluorination
4-(2-Aminoethyl)-cis-2,6-dimethylmorpholine and its derivatives are involved in electrochemical fluorination processes. Specifically, cis-2,6-dimethylmorpholine, when subjected to electrochemical fluorination, leads to various fluorinated products, with particular interest in N-(methoxycarbonylalkyl)-substituted cis-2,6-dimethylmorpholines. This process also results in isomerization, producing a mixture of cis- and trans-isomers. The study presents detailed spectroscopic data and physical properties of new nitrogen-containing F-carboxylic acids (Takashi et al., 1998).
Studies on Cyclic Compounds
The compound has been a subject of investigation in studies concerning the separation and characterization of cyclic compounds. One such study involved the separation of commercial 2,6-dimethylmorpholine into cis- and trans-isomers through vapor phase chromatography. The research provided insights into the PMR spectra of the bases and concluded that the most abundant isomer has the cis-configuration (Booth & Gidley, 1965).
Carcinogenicity Comparison
A comparative study of the carcinogenicity of the cis and trans isomers of nitroso-2,6-dimethylmorpholine (Me2NMOR) was conducted on Fischer 344 rats. The study concluded that the trans isomer of Me2NMOR is a more potent carcinogen in rats than the cis isomer (Lijinsky & Reuber, 1980). Another study on the metabolism of these isomers in rats, hamsters, and guinea pigs revealed substantial increases in excretion of certain metabolites, suggesting different metabolic pathways and implications for carcinogenesis (Underwood & Lijinsky, 1984).
Asymmetric Synthesis
The compound has been used in a highly stereocontrolled synthesis involving Mannich reactions. This process is significant for the preparation of chiral Mannich bases with nearly 100% enantiomeric excess (ee). The study presented a detailed mechanistic model for asymmetric induction, highlighting the application in synthesizing systemic fungicides like fenpropimorph (Vinković & Sunjic, 1997).
Material Chemistry
In material chemistry, the compound has been utilized in solvothermal reactions involving elements like S, Ga, and Sn, leading to the generation of microporous materials. This synthesis approach utilizes cis-2,6-dimethylmorpholine as an organic template, contributing to the formation of hybrid super tetrahedral clusters with unique topologies (Han et al., 2014).
作用機序
Target of Action
Similar compounds such as 4-(2-aminoethyl)benzenesulfonyl fluoride (aebsf) are known to target serine residues in proteins . This suggests that 4-(2-Aminoethyl)-cis-2,6-dimethylmorpholine may also interact with proteins containing serine residues.
Mode of Action
Aebsf, a structurally similar compound, is known to covalently modify serine residues . This modification can alter the function of the target protein, potentially leading to changes in cellular processes.
Biochemical Pathways
It’s worth noting that dopamine, a compound with a similar structure, is involved in several key functions in the brain, such as motor output, motivation and reward, learning and memory, and endocrine regulation .
Result of Action
Modifications to serine residues in proteins can potentially alter protein function and disrupt cellular processes .
Safety and Hazards
特性
IUPAC Name |
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-7-5-10(4-3-9)6-8(2)11-7/h7-8H,3-6,9H2,1-2H3/t7-,8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOJLKCUVTZRFO-OCAPTIKFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1092649-16-5 | |
| Record name | 2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



